molecular formula C14H20N2 B3119968 [3-(4-Phenyl-3,6-dihydropyridin-1(2H)-yl)propyl]amine CAS No. 25755-27-5

[3-(4-Phenyl-3,6-dihydropyridin-1(2H)-yl)propyl]amine

Cat. No.: B3119968
CAS No.: 25755-27-5
M. Wt: 216.32 g/mol
InChI Key: OUHLNBFIDZWJBT-UHFFFAOYSA-N
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Description

[3-(4-Phenyl-3,6-dihydropyridin-1(2H)-yl)propyl]amine: is an organic compound that belongs to the class of dihydropyridines. This compound is characterized by a phenyl group attached to a dihydropyridine ring, which is further connected to a propylamine chain. Dihydropyridines are known for their diverse pharmaceutical applications, particularly as calcium channel blockers.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(4-Phenyl-3,6-dihydropyridin-1(2H)-yl)propyl]amine typically involves multi-component reactions. One common method is the Hantzsch synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine. The reaction conditions often include refluxing in ethanol or another suitable solvent .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the Hantzsch synthesis, utilizing continuous flow reactors to enhance yield and purity. Green chemistry approaches, such as solvent-free conditions or the use of water as a solvent, are also explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Alkyl halides, base (e.g., sodium hydroxide).

Major Products:

Scientific Research Applications

Chemistry: In chemistry, [3-(4-Phenyl-3,6-dihydropyridin-1(2H)-yl)propyl]amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional modifications, making it valuable in synthetic organic chemistry .

Biology and Medicine: In biology and medicine, this compound is studied for its potential as a calcium channel blocker. It has shown promise in the treatment of cardiovascular diseases, such as hypertension and angina. Additionally, its derivatives are explored for their anti-inflammatory and anticancer properties .

Industry: In the industrial sector, the compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .

Comparison with Similar Compounds

Uniqueness: What sets [3-(4-Phenyl-3,6-dihydropyridin-1(2H)-yl)propyl]amine apart is its specific structural configuration, which allows for unique interactions with calcium channels. This specificity can lead to more targeted therapeutic effects with potentially fewer side effects compared to other calcium channel blockers .

Properties

IUPAC Name

3-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2/c15-9-4-10-16-11-7-14(8-12-16)13-5-2-1-3-6-13/h1-3,5-7H,4,8-12,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUHLNBFIDZWJBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC=C1C2=CC=CC=C2)CCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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